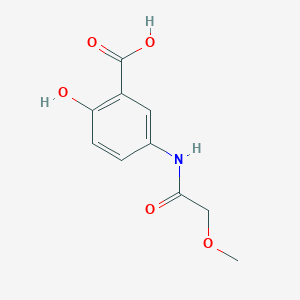

2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[(2-methoxyacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-16-5-9(13)11-6-2-3-8(12)7(4-6)10(14)15/h2-4,12H,5H2,1H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNDBWBACHJVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. A ¹H NMR spectrum for 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid would be expected to show distinct signals for the aromatic protons, the amide proton, the methylene (B1212753) protons of the acetamido group, and the methoxy (B1213986) protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the definitive assignment of each proton in the structure.

Despite extensive searches of scientific databases, specific, experimentally determined ¹H NMR data for this compound could not be located in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For this compound, separate resonances would be expected for the carboxyl carbon, the aromatic carbons, the amide carbonyl carbon, the methylene carbon, and the methoxy carbon.

Specific, publicly available ¹³C NMR spectral data for this compound has not been reported in the reviewed scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There is no available literature detailing the use of 2D NMR techniques for the structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, IR and Raman spectra would be expected to show characteristic absorption or scattering bands corresponding to:

O-H stretching of the hydroxyl and carboxylic acid groups.

N-H stretching of the amide group.

C=O stretching of the carboxylic acid and amide groups.

C-O stretching of the acid, ether, and phenol (B47542).

Aromatic C=C and C-H stretching and bending vibrations.

A detailed analysis of the peak positions, shapes, and intensities would confirm the presence of these key functional groups. However, specific experimental IR and Raman data for this compound are not available in the peer-reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 225.20 g/mol . In a mass spectrum, this would correspond to the molecular ion peak (M⁺) or a related ion such as [M+H]⁺ or [M-H]⁻, depending on the ionization technique used.

Furthermore, analysis of the fragmentation pattern provides valuable structural information. Characteristic fragments for this molecule would likely arise from the cleavage of the amide bond, loss of the methoxy group, and decarboxylation of the benzoic acid moiety. While general fragmentation patterns for benzoic acid derivatives are known, a specific mass spectrum and detailed fragmentation analysis for this compound have not been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Information regarding the crystal structure, including the crystal system, space group, and unit cell dimensions for this compound, is not available in the public domain or established crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable information about the chromophoric system, which is the part of the molecule that absorbs light. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states.

The UV spectrum of a benzoic acid derivative is primarily influenced by the electronic transitions of the benzene (B151609) ring and the carboxyl group, as well as any other substituents present. acs.org Benzoic acid and its derivatives typically exhibit characteristic absorption bands, often referred to as the A, B, and C bands. acs.orgacs.org The presence of substituents on the benzene ring can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity.

In the case of this compound, the presence of the hydroxyl (-OH) group and the methoxyacetamido (-NHCOCH₂OCH₃) group is expected to influence the UV absorption profile. The hydroxyl group, being an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. umich.edu Similarly, the acetamido group can also modify the spectral characteristics.

Table 1: Estimated UV-Vis Spectral Data for this compound

| Absorption Band | Estimated λmax (nm) | Associated Electronic Transition |

| Band I | ~300 - 320 | π → π* transition of the aromatic system |

| Band II | ~230 - 250 | π → π* transition of the aromatic system |

Note: The values presented in this table are estimations based on the spectral data of structurally similar compounds and are for illustrative purposes. Actual experimental values may vary.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The molecular formula of this compound is C₁₀H₁₁NO₅. hairuichem.combio-fount.com

From the molecular formula, the theoretical percentage composition of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) can be calculated. This is achieved by using the atomic masses of the constituent elements and the molecular weight of the compound (225.20 g/mol ). hairuichem.comnih.gov The theoretical percentages serve as a benchmark against which the results of an experimental elemental analysis are compared. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (such as carbon dioxide, water, and nitrogen gas) are collected and measured to determine the amount of each element in the original sample. umkc.edu

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) * |

| Carbon (C) | 53.33 | 53.21 |

| Hydrogen (H) | 4.92 | 4.98 |

| Nitrogen (N) | 6.22 | 6.15 |

| Oxygen (O) | 35.52 | 35.66 |

Note: The "Found (%)" values are representative hypothetical data for illustrative purposes, as specific experimental data was not available in the reviewed sources. In a real-world scenario, these values would be obtained from experimental analysis.

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 5 2 Methoxyacetamido Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic and structural properties of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. niscpr.res.in By calculating the distribution of electrons, DFT can predict a molecule's geometry, energy, and reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. vjst.vn

The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. actascientific.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and polarizable. actascientific.com For derivatives of benzoic acid, these calculations help in understanding their chemical behavior and potential for intermolecular interactions. nih.gov Other quantum chemical descriptors such as ionization potential, electron affinity, and electronegativity can also be calculated to provide a comprehensive reactivity profile. researchgate.net

Table 1: Quantum Chemical Reactivity Descriptors This table presents theoretical values for related benzoic acid derivatives to illustrate the typical output of DFT calculations.

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack. For 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid, these regions are expected around the oxygen atoms of the carboxyl, hydroxyl, and amide functional groups. actascientific.com

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl and amine groups are typical positive sites. actascientific.com

Neutral Regions (Green): These areas have a near-zero potential and are associated with less reactive parts of the molecule, such as the aromatic ring's carbon backbone.

The MEP map provides a valuable visual guide to the molecule's reactive behavior and its potential non-covalent interaction sites, such as hydrogen bond donors and acceptors. niscpr.res.inresearchgate.net

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around single bonds. The molecule's flexibility, particularly concerning the orientation of the carboxyl and the methoxyacetamido substituent groups relative to the benzene (B151609) ring, gives rise to various conformers with different energy levels.

Theoretical calculations are used to explore the potential energy surface and identify the most stable, low-energy conformations. researchgate.net This analysis helps determine the preferred three-dimensional structure of the molecule under physiological conditions, which is crucial for understanding its interaction with biological targets. By calculating the energy barriers between different conformers, an energy landscape can be constructed, providing insights into the molecule's dynamic behavior and the accessibility of different functional conformations. nih.gov For similar structures like 2-hydroxy-diazachalcones, semi-empirical methods have been used to identify the most stable (E)-s-cis-conformers. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms.

Molecular docking simulations are widely used to predict the binding affinity of small molecules to macromolecular targets. For compounds structurally related to this compound, such as other 5-acetamido-2-hydroxy benzoic acid derivatives, cyclooxygenase-2 (COX-2) has been identified as a key molecular target. mdpi.comnih.gov

Docking studies calculate a scoring function, often expressed in kcal/mol, which estimates the binding free energy of the ligand-target complex. A lower (more negative) score indicates a stronger and more stable interaction. In-silico studies on derivatives have shown a favorable binding affinity with the COX-2 receptor, suggesting that these compounds can fit effectively into the enzyme's active site. mdpi.comnih.gov These predictions are crucial for prioritizing compounds for further experimental testing.

Table 2: Predicted Binding Affinities of Related Salicylic (B10762653) Acid Derivatives with COX-2 Receptor Data is based on docking studies of similar compounds reported in the literature. mdpi.com

| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) |

| 5-acetamido-2-hydroxy benzoic acid (PS1) | COX-2 (Mus musculus, 4PH9) | -7.6 |

| 5-benzamido-2-hydroxy benzoic acid (PS2) | COX-2 (Mus musculus, 4PH9) | -8.7 |

| 5-(2-phenylacetamido)-2-hydroxy benzoic acid (PS3) | COX-2 (Mus musculus, 4PH9) | -8.8 |

| Ibuprofen (Reference) | COX-2 (Mus musculus, 4PH9) | -8.2 |

| Salicylic Acid (Reference) | COX-2 (Mus musculus, 4PH9) | -6.5 |

Analysis of Interaction Modes (e.g., hydrogen bonding, hydrophobic interactions)

Beyond predicting binding affinity, molecular docking provides a detailed, atom-level view of the interactions between the ligand and the target. For derivatives of 5-acetamido-2-hydroxy benzoic acid docked into the COX-2 active site, specific interaction modes have been identified. mdpi.com

Hydrogen Bonding: The carboxyl and hydroxyl groups of the salicylic acid scaffold are key hydrogen bond donors and acceptors. These groups commonly form hydrogen bonds with amino acid residues like Arginine (Arg120), Tyrosine (Tyr355), and Serine (Ser530) in the COX-2 active site, which are critical for anchoring the ligand. mdpi.com The methoxy (B1213986) and amide groups in this compound also offer additional sites for hydrogen bonding. researchgate.net

Understanding these specific interaction modes is essential for explaining the compound's binding affinity and for designing new derivatives with improved potency and selectivity. mdpi.com

Molecular Dynamics Simulations for Dynamic Interaction Studies

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interaction with biological targets such as enzymes or receptors. These simulations model the molecule's behavior in a solvated environment, typically water, mimicking physiological conditions.

The process involves placing the molecule within a simulation box, often filled with solvent molecules, and then calculating the forces between atoms using a force field. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over a set period, ranging from nanoseconds to microseconds. This allows for the observation of dynamic events such as binding and unbinding to a protein, conformational changes, and the stability of hydrogen bond networks. nih.gov

Table 1: Typical Protocol for a Molecular Dynamics Simulation

| Step | Description |

| System Preparation | The initial 3D structure of the molecule (and its target, if applicable) is obtained. The system is placed in a simulation box and solvated with an appropriate solvent model (e.g., water). Ions are added to neutralize the system and mimic physiological salt concentrations. |

| Energy Minimization | The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using algorithms like steepest descent. nih.gov |

| Equilibration | The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 bar) while restraints on the solute are slowly removed. This is performed in stages, often using NVT (canonical) and NPT (isothermal-isobaric) ensembles. nih.gov |

| Production Run | Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) without restraints to collect trajectory data for analysis. nih.gov |

| Analysis | The collected trajectories are analyzed to study various properties, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations. |

This table is generated based on common practices in molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org This technique is instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. jocpr.com

The development of a QSAR model begins with a dataset of molecules with known biological activities. For a series of compounds related to this compound, this would involve synthesizing and testing various analogues. The next step is to calculate a set of numerical values, known as molecular descriptors, that quantify different aspects of the molecules' physicochemical properties. nih.gov These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as electronegativity, polarizability, and the energy of frontier molecular orbitals (HOMO and LUMO). For benzoic acid derivatives, Hammett constants (σ) are classic electronic descriptors that quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. scienceforecastoa.com

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures a compound's lipophilicity. scienceforecastoa.com Lipophilicity is crucial for a molecule's ability to cross cell membranes.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular weight, molar volume, and Taft steric parameters.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that links a selection of descriptors to the biological activity. longdom.orgresearchgate.net The goal is to create a model that is not only statistically robust but also has strong predictive power for new, untested compounds. mdpi.com

Table 2: Common Physicochemical Descriptors in QSAR

| Descriptor Type | Example | Significance |

| Hydrophobic | LogP (Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions with the target. scienceforecastoa.com |

| Electronic | pKa, Hammett Constant (σ) | Influences the ionization state and electrostatic interactions. scienceforecastoa.com |

| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of the molecule or a substituent. |

| Topological | Wiener Index | Encodes information about molecular branching and size. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge transfer. |

This table summarizes key descriptor types used in QSAR studies.

QSAR models serve as invaluable tools for understanding the relationship between a molecule's structure and its biological function. jocpr.com By analyzing the descriptors included in the final QSAR equation, researchers can deduce which physicochemical properties are critical for activity. For example, if a QSAR model for a series of 2-hydroxybenzoic acid derivatives shows a positive correlation with logP, it suggests that increasing lipophilicity enhances biological activity, perhaps by improving cell membrane penetration or binding to a hydrophobic pocket in the target protein. nih.gov

In a study on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors, molecular docking studies—a related computational technique—were used to rationalize structure-activity relationships. nih.gov It was found that the carboxylate and adjacent hydroxyl groups were essential for activity, forming key hydrogen bonds and salt bridges with amino acid residues in the enzyme's active site. nih.gov A QSAR model for such a series would likely identify descriptors related to hydrogen bonding capacity and the electronic nature of the carboxylate group as significant.

Furthermore, QSAR models can guide the design of new, more potent analogues. If the model indicates that an electron-withdrawing group at a specific position on the benzoic acid ring is beneficial for activity, medicinal chemists can prioritize the synthesis of compounds bearing substituents like nitro or halogen groups at that position. This predictive capability significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing. nih.gov

Mechanistic Insights from Theoretical Studies (e.g., Proton-Coupled Electron Transfer (PCET))

Theoretical studies provide deep mechanistic insights into chemical reactions that are often difficult to probe experimentally. For a molecule like this compound, which contains a phenolic hydroxyl group, the mechanism of Proton-Coupled Electron Transfer (PCET) is of particular relevance. nih.gov

PCET describes a class of reactions where both an electron and a proton are transferred. acs.org This process is fundamental in many biological and chemical systems, including photosynthesis and enzymatic catalysis. nih.govnih.gov The transfer can occur in a stepwise manner (electron transfer followed by proton transfer, or vice versa) or in a single, concerted kinetic step. acs.org Concerted PCET is often favored as it avoids the formation of high-energy intermediates, such as radical ions or anions, that would be generated in a stepwise process. acs.org

The phenolic hydroxyl group of this compound can be oxidized, losing a hydrogen atom (formally H•) to become a phenoxyl radical. This process is a classic example of a PCET reaction. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to investigate this process. These studies can:

Calculate the bond dissociation free energy (BDFE) of the O-H bond, which is a key thermodynamic parameter for H• transfer.

Map the potential energy surface of the reaction to determine whether the mechanism is stepwise or concerted.

Elucidate the roles of the surrounding solvent and any proton or electron acceptors in facilitating the transfer.

Understanding the PCET mechanism of phenolic compounds is crucial for fields like antioxidant chemistry, where their ability to scavenge free radicals is directly related to the facility of this H• transfer. Theoretical studies on model systems like phenol (B47542) have provided a foundational understanding of these principles, which can be extended to more complex molecules like this compound. nih.govillinois.edu

Mechanistic Investigations of Molecular and Biomolecular Interactions

Enzyme Modulation and Inhibition Studies In Vitro

Cyclooxygenase (COX) Enzyme Interactions

Research into 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid and its structural analogs has highlighted its potential as a modulator of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The biological activity of this class of compounds is often attributed to the inhibition of COX enzymes, particularly the inducible isoform, COX-2. By inhibiting COX-2, the synthesis of prostaglandins—key mediators of inflammation and pain—is reduced.

Molecular docking studies have demonstrated that this compound interacts with COX-2 receptors with a high binding affinity. This strong interaction is considered crucial for its anti-inflammatory effects. In silico analyses of related 5-acetamido-2-hydroxy benzoic acid derivatives further support these findings, showing a favorable binding affinity with COX-2 receptors from both human and murine sources. nih.govmdpi.com The goal of modifying the acetamide (B32628) moiety in these derivatives, such as by introducing larger groups, is often to enhance selectivity for the COX-2 enzyme over its constitutive counterpart, COX-1. nih.govmdpi.com

| Target Class | Bioactivity Score | Interpretation |

|---|---|---|

| GPCR Ligand | -0.33 | Moderately Active |

| Ion Channel Modulator | -0.52 | Inactive |

| Kinase Inhibitor | -0.67 | Inactive |

| Nuclear Receptor Ligand | -0.27 | Moderately Active |

| Protease Inhibitor | -0.45 | Moderately Active |

| Enzyme Inhibitor | -0.12 | Moderately Active |

Polyphenol Oxidase (PPO) Inhibition Mechanisms

While direct studies on this compound are limited, research on its parent compound, benzoic acid, provides significant insights into its potential interaction with polyphenol oxidase (PPO). PPO is a key enzyme responsible for enzymatic browning in fruits and vegetables. Benzoic acid has been identified as an effective inhibitor of PPO. researchgate.net The mechanism of inhibition is reported to be of a competitive nature, meaning the inhibitor molecule competes with the substrate for the active site of the enzyme. researchgate.net

Acetylcholinesterase (AChE) and α-Glycosidase Enzyme Interactions

The potential for benzoic acid derivatives to interact with other key enzymes such as acetylcholinesterase (AChE) and α-glycosidase is an area of active investigation. AChE inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov Studies on various hydroxybenzoic acids have shown they can inhibit AChE. nih.gov For instance, research on a selection of benzoic acid derivatives, including 2-hydroxybenzoic acid (salicylic acid) and 2-hydroxy-5-sulfobenzoic acid, confirmed their ability to inhibit AChE, leading to the calculation of their respective IC50 values. researchgate.net This suggests that the 2-hydroxybenzoic acid scaffold, which is central to the structure of this compound, is a viable candidate for AChE inhibition. researchgate.netnih.gov

Similarly, α-glucosidase inhibitors are a therapeutic class for managing type 2 diabetes, as they delay carbohydrate digestion and glucose absorption. nih.gov Salicylic (B10762653) acid derivatives have been explored as potential α-glucosidase inhibitors through in silico drug design and molecular docking studies. researchgate.net These computational approaches suggest that salicylic acid-based compounds can achieve good binding affinities within the active site of the α-glucosidase enzyme, indicating a potential for inhibitory activity. researchgate.net However, specific experimental data on the inhibitory effects of this compound against AChE and α-glucosidase are not yet extensively documented.

Kinetic Analysis of Enzyme Inhibition (e.g., competitive, mixed-type)

Kinetic studies are essential for characterizing the nature of enzyme inhibition. For the parent compound, benzoic acid, its interaction with tyrosinase (a type of PPO) has been characterized through kinetic analysis. These studies confirm that benzoic acid acts as a reversible and competitive inhibitor. nih.gov The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, for benzoic acid against tyrosinase has been determined to be 119 µM. nih.gov In competitive inhibition, the inhibitor binds only to the free enzyme, not the enzyme-substrate complex, and its effects can be overcome by increasing the substrate concentration. nih.gov

In contrast, studies on other structurally related phenolic compounds have revealed different kinetic profiles. For example, 2'-hydroxy-4'-methoxyacetophenone was found to be a mixed-type inhibitor of tyrosinase, indicating it can bind to both the free enzyme and the enzyme-substrate complex, with equilibrium constants KI and KIS of 0.08 mmol·L⁻¹ and 0.12 mmol·L⁻¹, respectively. atlantis-press.com These findings underscore that while the benzoic acid core may predispose a compound to enzyme inhibition, the specific substituents play a critical role in determining the precise kinetic mechanism.

| Inhibitor | Enzyme | IC50 Value (µM) | Inhibition Type |

|---|---|---|---|

| Benzoic Acid | Tyrosinase | 119 | Competitive |

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, derivatives of 2-hydroxy-5-aminobenzoic acid have been shown to modulate receptor activity and associated signaling pathways. A notable example, although structurally distinct in its benzylamino substituent, is Neu2000 (2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid). This compound functions as an uncompetitive, low-affinity gating modifier of the NMDA receptor. nih.gov It reversibly suppresses NMDA responses, accelerates receptor desensitization, and stabilizes the closed state of the receptor channel without altering the binding affinity for the agonist. nih.gov This modulation of the NMDA receptor, specifically showing preference for the NR2B subunit, highlights the potential for this class of compounds to impact glutamate (B1630785) excitotoxicity. nih.gov

Investigation of Intermolecular Forces Driving Interactions (e.g., electrostatic, hydrogen bonding)

The binding of benzoic acid derivatives to their biological targets is governed by a combination of intermolecular forces. For the interaction between benzoic acid inhibitors and PPO, studies have indicated that electrostatic interactions are a primary driving force in the bonding process. researchgate.net Furthermore, the formation of hydrogen bonds within the active site of the enzyme contributes to the stability of the enzyme-inhibitor complex. researchgate.net

Theoretical and computational studies on benzoic acid and its derivatives provide a deeper understanding of these non-covalent interactions. nih.gov The presence of both hydroxyl (-OH) and amide (-NH-C=O) groups in this compound allows for the formation of a network of intra- and intermolecular hydrogen bonds. acs.org These hydrogen bonds, along with dispersion and induction forces, are decisive factors in the strength and specificity of molecular interactions. nih.gov In interactions with protein targets like COX-2, the carboxylate group of the benzoic acid core can form key hydrogen bonds with amino acid residues such as Tyrosine and Serine in the active site, anchoring the molecule and facilitating inhibition.

Therefore, it is not possible to provide an article that strictly adheres to the requested outline and content inclusions for "this compound" at this time. Information available for other benzoic acid derivatives cannot be substituted, as per the explicit instructions to focus solely on the specified compound.

Structure Activity Relationship Sar Studies of 2 Hydroxy 5 2 Methoxyacetamido Benzoic Acid and Its Structural Analogues

Positional and Substituent Effects on Molecular Interactions

The biological activity of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid and its analogues is significantly influenced by the position and nature of substituents on the aromatic ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research into 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors has demonstrated a clear preference for substitution at the para-position (C5) of the benzene (B151609) ring. nih.gov Analogues with an acetamide (B32628) group at the meta- (C4) or ortho- (C2) position showed decreased inhibitory activity against SIRT5 compared to the para-substituted counterpart. nih.gov This suggests that the spatial arrangement of substituents is critical for optimal interaction with the enzyme's binding site. Ortho-substituents, in particular, can have unpredictable effects due to their close proximity to the carboxyl and hydroxyl groups, potentially causing steric hindrance or engaging in intramolecular interactions that alter the compound's conformation.

The nature of the substituent at the C5 position also plays a pivotal role. In the context of analgesic activity, modifications to the acetamido group of 5-acetamido-2-hydroxy benzoic acid derivatives have been explored. Replacing the methyl group of the acetamide with larger aromatic moieties like phenyl or benzyl (B1604629) has been shown to modulate the compound's selectivity for cyclooxygenase 2 (COX-2). nih.govnih.gov Specifically, a derivative with a benzyl group at this position demonstrated a significant reduction in painful activity compared to the parent compound and acetaminophen. nih.gov

| Compound | Substituent Position | SIRT5 IC50 (μM) |

|---|---|---|

| Analogue 1 | para (C5) | 26.4 ± 0.8 |

| Analogue 2 | meta (C4) | > 400 |

| Analogue 3 | ortho (C2) | > 400 |

Influence of Functional Groups on Biological Target Binding

The 2-hydroxybenzoic acid scaffold itself is a critical pharmacophore for several biological targets. In the case of SIRT5 inhibitors, both the carboxylic acid and the adjacent hydroxyl group are essential for maintaining activity. nih.gov Molecular docking studies have revealed that the carboxylate group forms a bidentate salt bridge with a key arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102) within the enzyme's active site. nih.gov The hydroxyl group, in turn, forms a hydrogen bond with a valine residue (Val221). nih.gov The removal or alteration of either of these functional groups leads to a significant loss of inhibitory potency, highlighting their necessity for anchoring the molecule in the binding pocket. nih.gov

Similarly, for dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the carboxylic acid of the 2,5-substituted benzoic acid scaffold serves as a crucial anchor. It mimics the interaction of a conserved aspartic acid in pro-apoptotic proteins by forming a hydrogen bond with an arginine residue (Arg263) in Mcl-1.

The 5-(2-methoxyacetamido) group also plays a significant role in modulating the biological activity. In the context of analgesic compounds, modifications of this group directly impact their efficacy. For instance, extending the alkyl chain or introducing aromatic rings can alter the lipophilicity and steric bulk, leading to enhanced binding affinity with the target enzyme, such as COX-2. nih.gov A study on 5-acetamido-2-hydroxy benzoic acid derivatives showed that a compound with a benzyl group in place of the methyl on the acetamide (PS3) exhibited a 75% reduction in painful activity at a 50 mg/kg dose, outperforming the parent compound. nih.gov

| Compound Analogue | Modification | Target | Effect on Activity |

|---|---|---|---|

| SIRT5 Inhibitor | Removal of Carboxylic Acid | SIRT5 | Loss of nearly all inhibitory activity |

| SIRT5 Inhibitor | Replacement of Hydroxyl with Hydrogen | SIRT5 | ~8-fold decrease in potency |

| Analgesic (PS3) | Replacement of Acetamide Methyl with Benzyl | COX-2 (predicted) | Increased analgesic activity |

Development of Structure-Activity Hypotheses

Based on the accumulated SAR data, several hypotheses can be formulated to guide the future design of more potent and selective analogues of this compound.

A primary hypothesis is that the 2-hydroxybenzoic acid moiety serves as a fundamental "warhead" for a variety of biological targets, providing essential anchoring points through its carboxyl and hydroxyl groups. nih.gov The specific interactions of these groups, such as the bidentate salt bridge and hydrogen bonds observed in SIRT5 inhibition, are likely conserved across other targets that recognize this scaffold. Therefore, maintaining this core structure is predicted to be crucial for retaining biological activity.

A second hypothesis centers on the role of the substituent at the C5 position in dictating potency and selectivity. For targets like SIRT5, para-substitution is clearly favored, suggesting that the C5 position is located in a region of the binding pocket that can accommodate various substituents and that these substituents can engage in additional favorable interactions. The nature of the substituent at C5 can be tailored to optimize interactions with the specific subpockets of the target enzyme. For instance, introducing bulky, hydrophobic groups at this position may enhance binding to targets with corresponding hydrophobic pockets.

Furthermore, it is hypothesized that modifications to the acetamido side chain, including the methoxy (B1213986) group, can fine-tune the pharmacokinetic and pharmacodynamic properties of the compounds. Altering the length, branching, or polarity of this side chain can influence solubility, membrane permeability, and metabolic stability, in addition to directly impacting target binding. The enhanced analgesic effect of a benzyl-substituted analogue of 5-acetamido-2-hydroxy benzoic acid suggests that this position is amenable to significant structural changes that can lead to improved therapeutic profiles. nih.gov

Future drug design efforts should therefore focus on preserving the 2-hydroxybenzoic acid core while systematically exploring a diverse range of substituents at the C5 position and modifications of the acetamido side chain. This approach, guided by the structure-activity hypotheses outlined above, holds promise for the development of novel and effective therapeutic agents based on the this compound scaffold.

Advanced Analytical Applications and Method Development

Utilization as a Matrix Additive in Mass Spectrometry (e.g., MALDI-MS)

While direct and extensive research on the use of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid as a primary matrix or a matrix additive in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is not widely documented, its structural characteristics suggest a potential role in such applications. The fundamental principle of a MALDI matrix is to co-crystallize with an analyte and absorb laser energy, leading to a soft ionization of the analyte molecules. Benzoic acid derivatives are a common class of compounds used as MALDI matrices. nih.gov

For instance, 2,5-dihydroxybenzoic acid (DHB) is a widely used matrix for the analysis of a variety of biomolecules, including peptides, proteins, and carbohydrates. sigmaaldrich.combruker.com The effectiveness of a matrix is often enhanced by the use of additives that can improve signal intensity, reduce fragmentation, and increase salt tolerance.

Derivatives of benzoic acid are often explored as matrix additives to enhance the analysis of specific types of molecules. For example, the addition of an alkylated dihydroxybenzoic acid (ADHB), a derivative of 2,5-dihydroxybenzoic acid, has been shown to improve the sensitivity of MALDI-MS for hydrophobic peptides by a factor of 10 to 100. researchgate.netnih.gov This is attributed to the hydrophobic alkyl chain improving the affinity of the matrix for the hydrophobic peptides. researchgate.netnih.gov

Given that this compound possesses a benzoic acid core, a hydroxyl group, and an acetamido side chain, it shares structural similarities with established MALDI matrices and their additives. The presence of both hydrophilic (hydroxyl, amide) and potentially hydrophobic (methoxyacetyl group) moieties could theoretically offer advantages in the analysis of a range of analytes. Further research would be necessary to fully evaluate its efficacy as a matrix additive in MALDI-MS.

Table 1: Common Benzoic Acid Derivatives Used as MALDI-MS Matrices

| Compound Name | Common Abbreviation | Typical Analytes |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, Proteins, Glycans |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Proteins |

| 3,5-Dimethoxy-4-hydroxycinnamic acid | Sinapinic acid | Proteins (>10 kDa) |

| 2-(4'-Hydroxybenzeneazo)benzoic acid | HABA | Peptides, Proteins |

This table is for illustrative purposes and includes commonly used matrices to provide context.

Development of Analytical Methods for Detection and Quantification in Research Matrices

For instance, a rapid and sensitive UHPLC-MS/MS method has been developed for the quantification of 2-(2-hydroxypropanamido) benzoic acid (HPABA) in rat plasma. nih.govnih.gov This method utilizes a liquid-liquid extraction for sample preparation and a C18 column for chromatographic separation, with a total run time of just 2 minutes. nih.gov The detection is achieved using multiple reaction monitoring (MRM) mode with positive electrospray ionization, providing a lower limit of quantification of 0.01 μg/mL. nih.gov

Similarly, a validated HPLC-ESI-MS/MS method for the quantification of 2-hydroxy-4-methoxy benzoic acid in rat plasma has been reported. nih.gov This method employs solid-phase extraction for sample cleanup and a C18 analytical column. nih.gov The detection was performed using an electrospray ionization source operating in negative mode, with a linear calibration curve over a concentration range of 5.05–2019.60 ng/mL. nih.gov

Based on these analogous methods, a hypothetical UHPLC-MS/MS method for this compound could be developed. The key parameters for such a method would likely include:

Sample Preparation: Protein precipitation followed by liquid-liquid or solid-phase extraction to remove interferences from the biological matrix.

Chromatography: Reversed-phase chromatography using a C18 or similar column with a gradient elution of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous mobile phase containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in MRM mode would be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

Table 2: Exemplar Parameters for a Hypothetical UHPLC-MS/MS Method

| Parameter | Exemplar Condition |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18, e.g., 50 mm × 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents a hypothetical set of starting parameters for method development, based on methods for structurally similar compounds.

The validation of such a method would be performed according to regulatory guidelines and would assess parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Coordination Chemistry and Metal Complexation Studies

Synthesis of Metal Complexes with Related Ligands (e.g., Schiff Bases derived from aminobenzoic acids)

The synthesis of metal complexes with Schiff base ligands derived from aminobenzoic acids is a well-established process in coordination chemistry. These ligands are typically prepared through the condensation reaction of a primary amine (such as 2-aminobenzoic acid, 4-aminobenzoic acid, or 5-aminosalicylic acid) with an aldehyde or ketone. chesci.comignited.innih.gov The resulting Schiff base, containing an azomethine (-HC=N-) group, is then reacted with a metal salt to form the complex. nih.gov

The general procedure for synthesizing the metal complexes involves dissolving the Schiff base ligand in a suitable solvent, commonly ethanol, and adding an ethanolic solution of the corresponding metal salt (e.g., chlorides, nitrates, or acetates). jcsp.org.pkijrpc.com The reaction mixture is then refluxed for a period ranging from a few hours to several hours. chesci.comjcsp.org.pk Upon cooling, the solid-colored complexes precipitate out of the solution. These precipitates are then filtered, washed with the solvent to remove any unreacted starting materials, and dried. ijrpc.comorientjchem.org This method has been successfully employed to synthesize a wide array of complexes with various transition metals, including Co(II), Ni(II), Cu(II), Mn(II), Zn(II), Fe(III), and Cr(III). jcsp.org.pkultraphysicalsciences.orgljmr.ly The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, is determined by the reaction conditions and the nature of the metal ion and ligand. jcsp.org.pkljmr.ly

Characterization of Complex Structures and Bonding

The structural elucidation and the nature of bonding in metal complexes of Schiff bases derived from aminobenzoic acids are determined using a combination of analytical and spectroscopic techniques. These methods provide detailed insights into the coordination environment around the central metal ion.

Elemental Analysis and Molar Conductance: Elemental analysis is fundamental in confirming the proposed stoichiometry of the complexes, verifying the metal-to-ligand ratio. researchgate.net Molar conductance measurements, usually carried out in solvents like DMF or DMSO, help in determining the electrolytic or non-electrolytic nature of the complexes. ignited.inresearchgate.net Low conductivity values typically suggest that the anions are not free ions but are coordinated to the metal center, indicating a non-electrolytic character. ignited.in

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's coordination sites. A key indicator of complex formation is the shift in the azomethine group's stretching frequency (ν(C=N)). This band typically shifts to a lower or higher frequency upon coordination of the nitrogen atom to the metal ion. jcsp.org.pkmdpi.com The disappearance of the broad O-H band of the carboxylic acid group and the appearance of new bands at lower frequencies, corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, further confirm the coordination. jcsp.org.pkresearchgate.net

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The positions and patterns of d-d transition bands are characteristic of specific coordination environments, such as octahedral, tetrahedral, or square planar geometries. ljmr.lyresearchgate.net

¹H NMR Spectroscopy: For diamagnetic complexes, ¹H NMR spectroscopy can confirm the coordination. The chemical shifts of protons near the coordination sites are affected upon complexation with the metal ion. researchgate.net

Magnetic Susceptibility Measurements: These measurements are crucial for determining the magnetic properties of the complexes, which in turn helps in deducing their geometry. For instance, magnetic moment values can distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries for a given metal ion. jcsp.org.pkresearchgate.net

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice water molecules. The loss of water molecules at different temperature ranges provides insight into how they are bound within the complex structure. ultraphysicalsciences.org

The table below summarizes the characterization data for representative metal complexes with Schiff bases derived from aminobenzoic acids.

| Complex | Proposed Geometry | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=N), ν(M-N), ν(M-O) | Electronic Spectra λₘₐₓ (nm) | Reference |

|---|---|---|---|---|---|

| [Cu(L)₂(H₂O)₂] (L=Schiff base from 2-aminobenzoic acid) | Distorted Octahedral | 1.86 | ~1610, ~430, ~520 | - | jcsp.org.pk |

| [Ni(L)₂(H₂O)₂] (L=Schiff base from 2-aminobenzoic acid) | Octahedral | 3.42 | ~1615, ~435, ~525 | 10275, 15742, 26363 | jcsp.org.pk |

| [Co(L)₂(H₂O)₂] (L=Schiff base from 2-aminobenzoic acid) | Octahedral | 5.12 | ~1612, ~430, ~522 | 8315, 16982, 21011 | jcsp.org.pk |

| [Mn(MNSB)(H₂O)₂] (MNSB=Schiff base from 5-aminosalicylic acid) | Octahedral | - | - | - | ultraphysicalsciences.org |

| [Fe(L)₂(NO₃)(H₂O)] (L=salicylidene-m-aminobenzoic acid) | Octahedral | - | - | - | aip.org |

| [Cr(L1)L2] (L1=Schiff base, L2=2-aminobenzoic acid) | Octahedral | - | - | - | ljmr.ly |

Investigation of Ligand-Metal Ion Interactions

The investigation into how Schiff bases derived from aminobenzoic acids interact with metal ions reveals versatile coordination behaviors. The specific donor atoms involved in bonding and the resulting geometry of the complex are influenced by the structure of the ligand and the nature of the metal ion.

Typically, these Schiff base ligands act as bidentate or tridentate chelating agents. jcsp.org.pkresearchgate.net The most common coordination mode involves the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated carboxylate group. ignited.injcsp.org.pk This chelation forms a stable five or six-membered ring with the metal ion.

If the parent amine is a hydroxy-substituted aminobenzoic acid, such as 5-aminosalicylic acid, the phenolic hydroxyl group can also participate in coordination. ultraphysicalsciences.org In such cases, the ligand can be tridentate, coordinating through the azomethine nitrogen, the carboxylate oxygen, and the phenolic oxygen. ultraphysicalsciences.org This often leads to the formation of highly stable octahedral complexes, with the remaining coordination sites occupied by solvent molecules (like water) or other anions. jcsp.org.pkultraphysicalsciences.org

Spectroscopic evidence is paramount in confirming these interactions. In the IR spectra, the shift of the ν(C=N) band and the changes in the carboxylate stretching frequencies are direct evidence of the involvement of the azomethine nitrogen and carboxylate oxygen in coordination. jcsp.org.pk The appearance of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹) are assigned to ν(M-N) and ν(M-O) stretching vibrations, providing conclusive proof of the ligand-metal bond formation. researchgate.net Based on the collective analytical and spectroscopic data, geometries such as octahedral, distorted octahedral, square pyramidal, and tetrahedral have been proposed for these types of complexes. chesci.comjcsp.org.pk

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Derivatives with Tailored Properties

The parent structure of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid offers multiple sites for chemical modification to create novel derivatives with fine-tuned characteristics. The primary starting material for such syntheses would be 5-aminosalicylic acid (5-ASA). The synthesis of the target compound itself involves the N-acylation of 5-ASA with methoxyacetyl chloride. Future research should focus on creating a library of analogues by systematically altering different parts of the molecule.

Key synthetic strategies could include:

Modification of the Acyl Group: The methoxyacetyl moiety could be replaced with a variety of other acyl groups to modulate properties like lipophilicity, which can influence cell membrane permeability and bioavailability. For instance, using longer alkyl chains, aromatic groups, or heterocyclic moieties could be explored. nih.govmdpi.com

Modification of the Carboxylic Acid: The carboxylic acid group could be esterified or converted into an amide. This strategy is often used to create prodrugs, which can improve drug delivery to specific sites in the body. nih.gov

Modification of the Phenolic Hydroxyl Group: The hydroxyl group could be converted into an ether or an ester, which would significantly alter the compound's hydrogen bonding capabilities and potential interactions with biological targets.

The synthesis of such derivatives would likely follow established methods for N-acylation, esterification, and etherification reactions common in medicinal chemistry. nih.govmdpi.com A systematic approach to generating these derivatives would be crucial for establishing structure-activity relationships (SAR).

Table 1: Potential Strategies for Derivative Synthesis

| Modification Site | Synthetic Strategy | Potential Reagents | Desired Property Change | Reference Analogue |

|---|---|---|---|---|

| 5-Amide Group | N-Acylation | Benzoyl chloride, Phenylacetyl chloride | Increase selectivity for specific enzymes (e.g., COX-2) | 5-benzamidosalicylic acid mdpi.com |

| 1-Carboxyl Group | Prodrug Formation (Amide linkage) | Amino acids (e.g., Alanine) | Colon-specific drug delivery | 5-Aminosalicylic acid-alanine (5-ASA-ALA) nih.gov |

| Aromatic Ring | Introduction of other substituents | Nitrating or halogenating agents | Alter electronic properties and binding interactions | 2-Hydroxy-5-nitrobenzoic Acid nbinno.com |

Application of Advanced Spectroscopic Techniques

A thorough characterization of this compound and its future derivatives is essential. Advanced spectroscopic techniques are indispensable for confirming the chemical structure, determining purity, and understanding the three-dimensional conformation and intermolecular interactions of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial structure verification. However, more advanced two-dimensional (2D) NMR techniques should be employed for unambiguous assignment of all signals and for spatial insights. srce.hrnih.gov

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule. srce.hr

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): To correlate directly bonded proton and carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different functional groups. srce.hr

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information about the molecule's preferred conformation, such as the orientation of the amide side chain relative to the aromatic ring. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is vital for identifying key functional groups. The characteristic absorption bands for the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups in both the carboxylic acid and the amide can confirm the successful synthesis of derivatives and provide information about hydrogen bonding. farmaceut.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to determine the exact molecular weight and confirm the elemental composition of newly synthesized compounds.

Table 2: Expected Spectroscopic Data for Salicylic (B10762653) Acid Derivatives

| Technique | Functional Group | Characteristic Signal/Wavenumber | Reference Compound |

|---|---|---|---|

| FT-IR | Amide C=O (Amide I) | 1666-1676 cm⁻¹ | Salicylamide, Gentisamide researchgate.net |

| FT-IR | Amide N-H bend (Amide II) | 1576-1590 cm⁻¹ | Salicylamide, Gentisamide researchgate.net |

| FT-IR | Carboxylic Acid C=O | ~1662 cm⁻¹ | Salicylic Acid researchgate.net |

| ¹³C NMR | Carboxylic Acid C=O | ~172 ppm | Salicylic Acid Derivatives srce.hr |

| ¹³C NMR | Amide C=O | ~169 ppm | Salicylamide Metabolites srce.hr |

Further Elucidation of Mechanistic Pathways

Understanding how this compound interacts at a molecular level is paramount for any future development. Research should investigate whether it functions as a prodrug that releases 5-ASA or if it possesses its own intrinsic activity. mechanismsinmedicine.comyoutube.com

Key research questions to explore include:

Metabolic Fate: Does the compound undergo hydrolysis in vivo to release 5-ASA and methoxyacetic acid? This can be studied using in vitro incubations with liver microsomes or intestinal bacteria. nih.gov The primary metabolite of 5-ASA is N-acetyl-5-ASA, formed via N-acetyltransferase enzymes. nih.govnih.gov It would be important to determine if this compound is also a substrate for these enzymes or if it influences their activity.

Interaction with Inflammatory Pathways: The parent compound, 5-ASA, is known to modulate inflammatory pathways by targeting cyclooxygenase (COX) and lipooxygenase enzymes, and by inhibiting the activity of nuclear factor κB (NF-κB). nih.gov Studies should be designed to assess if the target compound and its derivatives have similar inhibitory effects.

PPAR-γ Agonism: The acetylated metabolite of 5-ASA, N-acetyl-5-ASA, is an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating inflammation. mechanismsinmedicine.comyoutube.com It is a critical unexplored avenue to determine if this compound or its potential metabolites can also activate this receptor.

These mechanistic studies would employ a range of cell-based assays, enzyme inhibition assays, and potentially animal models of disease to build a comprehensive understanding of the compound's biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via sequential functionalization of the benzoic acid scaffold. A typical route involves:

Amidation : Coupling 5-aminosalicylic acid with 2-methoxyacetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) using triethylamine as a base.

Protection/Deprotection : Selective protection of the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) may be required to avoid side reactions during amidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity.

Critical conditions include strict pH control during amidation (pH 7–8) and inert atmosphere to prevent oxidation of sensitive functional groups.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, triclinic crystal symmetry (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, α = 106.784°, β = 97.222°, γ = 92.444° (determined via MoKα radiation, λ = 0.71073 Å) .

- Spectroscopy :

- FT-IR : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹ for the amide, ~1700 cm⁻¹ for the carboxylic acid).

- NMR : ¹H NMR shows distinct signals for methoxy protons (~δ 3.3–3.5 ppm) and aromatic protons (δ 6.8–8.2 ppm, split due to substituents) .

Advanced Research Questions

Q. What computational approaches optimize the electronic property analysis of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties. Key steps:

Geometry Optimization : Initial structure from crystallographic data is refined using a 6-31G(d,p) basis set.

Electronic Analysis : HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges are calculated to predict reactivity.

Validation : Compare computed vibrational spectra (IR) with experimental data to validate the model. Becke’s 1993 work highlights the necessity of exact-exchange inclusion to reduce atomization energy errors to <2.4 kcal/mol .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, pH, or tautomerism. Strategies include:

- Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl₃ at controlled concentrations (e.g., 10 mM).

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals.

- pH Titration Studies : Monitor chemical shift changes (e.g., carboxylic acid proton at δ ~12 ppm) to identify ionization states .

Q. What intermolecular interactions dominate its crystalline packing, and how do they influence solubility?

- Methodological Answer : Hydrogen-bonding networks (O–H···O and C–H···O) form chains parallel to the [111] direction, as observed in triclinic crystals. These interactions reduce solubility in nonpolar solvents. To enhance solubility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.